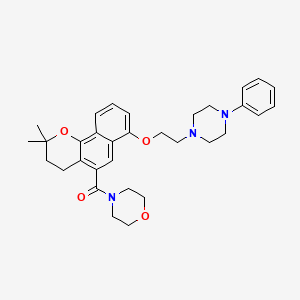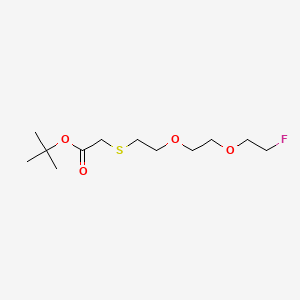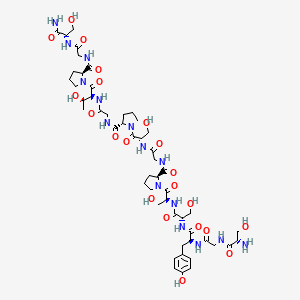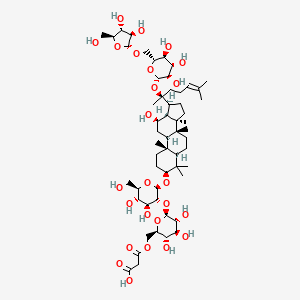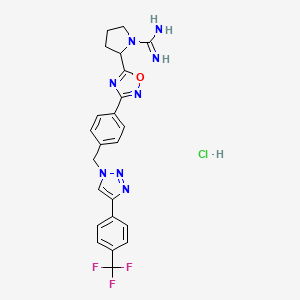
SphK2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SphK2-IN-1 is a chemical compound known for its inhibitory effects on sphingosine kinase 2 (SphK2). Sphingosine kinase 2 is an enzyme that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate, a signaling molecule involved in various cellular processes such as proliferation, survival, and migration . This compound has garnered attention for its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SphK2-IN-1 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework of this compound.
Functional Group Modifications: Various chemical reactions are employed to introduce specific functional groups that enhance the inhibitory activity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to improve reaction efficiency.
Purification Techniques: Utilizing methods such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
SphK2-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
SphK2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the biochemical pathways involving sphingosine kinase 2.
Biology: Investigated for its role in cellular processes such as apoptosis, proliferation, and migration.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
SphK2-IN-1 exerts its effects by inhibiting the activity of sphingosine kinase 2. This inhibition leads to a decrease in the production of sphingosine-1-phosphate, a signaling molecule that regulates various cellular processes . The molecular targets and pathways involved include:
Sphingosine Kinase 2: The primary target of this compound.
Sphingosine-1-Phosphate Pathway: Inhibition of this pathway affects cellular processes such as proliferation, survival, and migration.
Comparación Con Compuestos Similares
SphK2-IN-1 is unique compared to other similar compounds due to its specific inhibitory effects on sphingosine kinase 2. Similar compounds include:
Sphingosine Kinase 1 Inhibitors: Such as PF-543, which specifically inhibits sphingosine kinase 1.
Sphingosine-1-Phosphate Receptor Modulators: Such as fingolimod, which modulates sphingosine-1-phosphate receptors.
Propiedades
Fórmula molecular |
C23H22ClF3N8O |
|---|---|
Peso molecular |
518.9 g/mol |
Nombre IUPAC |
2-[3-[4-[[4-[4-(trifluoromethyl)phenyl]triazol-1-yl]methyl]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C23H21F3N8O.ClH/c24-23(25,26)17-9-7-15(8-10-17)18-13-33(32-30-18)12-14-3-5-16(6-4-14)20-29-21(35-31-20)19-2-1-11-34(19)22(27)28;/h3-10,13,19H,1-2,11-12H2,(H3,27,28);1H |
Clave InChI |
AFCPZBLOMXYPNG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=N)N)C2=NC(=NO2)C3=CC=C(C=C3)CN4C=C(N=N4)C5=CC=C(C=C5)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



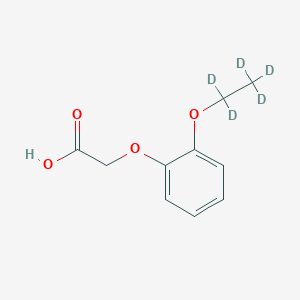


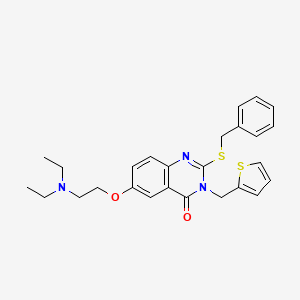
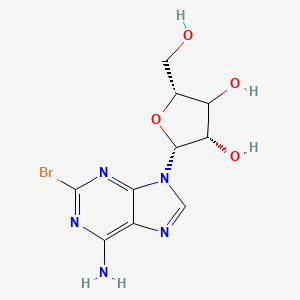

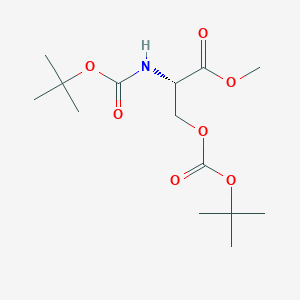
![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
